Kaurenoic acid
Overview
Description
Kaurenoic acid is a diterpene that has been found in C. langsdorffii and has diverse biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties . It exhibits selective antibacterial activity against Gram-positive bacteria .
Synthesis Analysis
The synthesis of Kaurenoic acid involves some natural diterpenoids of ent-kauranic structure, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) . A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis .
Molecular Structure Analysis
The molecular formula of Kaurenoic acid is C20H30O2 . Its molecular weight is 302.5 g/mol . The IUPAC name is (1 S ,4 S ,5 R ,9 S ,10 R ,13 R )-5,9-dimethyl-14-methylidenetetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5-carboxylic acid .
Chemical Reactions Analysis
The bioactive diterpene Kaurenoic acid was chosen as a substrate model because it is a component of widely used phytomedicines in Brazil, such as guaco syrups and copaiba waxes . Three products had their structures proposed by mass spectrometry, and among them, a dihydroxylated oxidation product was detected as a major metabolite after liver microsomal biotransformation and using porphyrin catalysts .
Scientific Research Applications
1. Neuropathic Pain Treatment
- Summary of Application : Kaurenoic acid (KA) is a diterpene extracted from Sphagneticola trilobata (L.) Pruski. It has analgesic properties and has been studied for its potential in treating neuropathic pain .
- Methods of Application : A mouse model of neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve. KA post-treatment was administered acutely (at the 7th-day post-CCI surgery) and prolonged (from 7–14th days post-CCI surgery) .
- Results or Outcomes : KA inhibited CCI-induced mechanical hyperalgesia at all evaluated time points. The underlying mechanism of KA was dependent on activating the NO/cGMP/PKG/ATP-sensitive potassium channel signaling pathway .
2. Anti-inflammatory Effects
- Summary of Application : Kaurenoic acid (KA) is the main effective substance in the root bark of Acanthopanax gracilistylus with strong anti-inflammatory effects .
- Methods of Application : To elucidate the KA biosynthesis pathway, second-generation (DNA nanoball) and third-generation (Pacific Biosciences) sequencing were performed to analyze the transcriptomes of the A. gracilistylus leaves .
- Results or Outcomes : Sixty isoforms with complete open reading frames encoding 11 key enzymes involved in the KA biosynthesis pathway were identified. Correlation analysis between isoform expression and KA content identified a total of eight key genes .
3. Antibacterial Activity
- Summary of Application : Kaurenoic acid (KA) is a diterpene which displays selective antibacterial activity against Gram-positive bacteria .
- Methods of Application : The antibacterial activity of KA is usually tested using disk diffusion or broth dilution methods. The bacteria are exposed to different concentrations of KA and the zone of inhibition or the minimum inhibitory concentration (MIC) is measured .
4. Uterine Relaxant Activity
- Summary of Application : Kaurenoic acid exhibits uterine relaxant activity via calcium blockade and opening ATP-sensitive potassium channels .
- Methods of Application : The uterine relaxant activity of KA is usually tested using isolated uterine tissue. The tissue is exposed to KA and the changes in uterine contractions are measured .
- Results or Outcomes : KA has shown to cause relaxation of the uterine tissue, suggesting potential applications in conditions such as preterm labor .
5. Antitumor Activity
- Summary of Application : Kaurenoic acid has been studied for its potential antitumor properties .
- Methods of Application : The antitumor activity of KA is usually tested using in vitro cell culture models. The cancer cells are exposed to different concentrations of KA and the effects on cell proliferation and apoptosis are measured .
- Results or Outcomes : While the results vary depending on the type of cancer cells tested, KA has shown promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells .
6. Antiprotozoal Activity
- Summary of Application : Kaurenoic acid has been studied for its antiprotozoal activities against Trypanosoma cruzi and Leishmania amazonensis .
- Methods of Application : The antiprotozoal activity of KA is usually tested using in vitro culture models. The protozoa are exposed to different concentrations of KA and the effects on protozoal growth and survival are measured .
- Results or Outcomes : KA has shown promising results in inhibiting the growth and survival of Trypanosoma cruzi and Leishmania amazonensis .
Safety And Hazards
Future Directions
The biosynthesis of Kaurenoic acid shares four steps with the biosynthesis of GAs before the generation of ent-kaurenoic acid . This paper presents a review on kaurane diterpenes and their glycoside derivatives, covering aspects of their occurrence, biological activities and the synthesis of these natural products and their analogues .
properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14-,15+,16+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHGUQULKYIGE-OTCXFQBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaurenoic acid | |
CAS RN |
6730-83-2 | |
Record name | Kaurenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006730832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.